6-Amino-3-methyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
The compound 6-Amino-3-methyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile belongs to the pyrano[2,3-c]pyrazole family, a class of heterocycles renowned for their bioactivity, including antimicrobial, anti-inflammatory, and antihypertensive properties . These compounds are typically synthesized via multicomponent reactions (MCRs) under mild conditions. For example, the target compound’s structural analog, 6-Amino-3-methyl-4-(3-nitrophenyl)-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile, was prepared via a one-pot four-component reaction in aqueous medium, highlighting the efficiency of MCRs in constructing this scaffold . The presence of a 3-nitrophenyl-furan moiety in the target compound distinguishes it from other derivatives, influencing both electronic properties and biological interactions.
Properties
IUPAC Name |
6-amino-3-methyl-4-[5-(3-nitrophenyl)furan-2-yl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O4/c1-9-15-16(12(8-19)17(20)27-18(15)22-21-9)14-6-5-13(26-14)10-3-2-4-11(7-10)23(24)25/h2-7,16H,20H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAOPRRQUMTVHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrano[2,3-c]pyrazole core. One common approach is the condensation of 5-amino-1H-pyrazole-4-carboxamide with 5-nitrofuran-2-carbaldehyde. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the pyrano[2,3-c]pyrazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed:
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activities, such as antimicrobial and anticancer properties, make it a candidate for drug development.
Medicine: Potential therapeutic applications include the treatment of infections and cancer.
Industry: It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
The bioactivity and physicochemical properties of pyrano[2,3-c]pyrazoles are highly dependent on substituents. Key comparisons include:
Nitro Group Position
- 3-Nitrophenyl Derivatives: The target compound’s 3-nitrophenyl-furan group introduces steric and electronic effects.
- 2-Nitrophenyl and 4-Nitrophenyl Derivatives: 2-Nitrophenyl (e.g., 6-Amino-1-(3-chlorophenyl)-3-methyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile): The nitro group at the ortho position increases steric hindrance, which may reduce solubility compared to para-substituted analogs .
Halogen-Substituted Derivatives
- Chlorophenyl Derivatives: 3s (6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile) exhibits a melting point of 170.7–171.2 °C and distinct NMR shifts (δ 7.64–7.42 ppm for aromatic protons), reflecting the electron-withdrawing effects of chlorine .
- Its ¹H NMR shows a singlet at δ 12.08 ppm for the NH group .
Methoxy and Furan Modifications
- Methoxyphenyl-Furan (e.g., 6-Amino-4-[5-(4-methoxyphenyl)furan-2-yl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile): The methoxy group enhances electron-donating effects, increasing solubility (predicted logP ~2.5) compared to nitro analogs. Predicted density: 1.41 g/cm³ .
- Benzyloxy Derivatives (e.g., 6-Amino-4-(3-(benzyloxy)phenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile): Bulky substituents like benzyloxy may reduce bioavailability but improve lipophilicity .
Physical and Spectral Properties
Biological Activity
6-Amino-3-methyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, structural characteristics, and biological activities based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves a multi-step process that includes the condensation of 5-amino-1H-pyrazole-4-carboxamide with 5-nitrofuran-2-carbaldehyde. The reaction conditions often require strong bases or acids to facilitate the formation of the pyrano[2,3-c]pyrazole core. The final product exhibits a unique structural profile characterized by the presence of a nitrophenyl group and a pyrano[2,3-c]pyrazole framework, contributing to its distinct biological properties .
Antihypertensive Effects
Recent studies have demonstrated that derivatives of this compound exhibit significant antihypertensive activity. For instance, one study reported that a related compound reduced both systolic and diastolic blood pressure in spontaneously hypertensive rats at a dosage of 50 mg/kg . This suggests that the compound may act as a vasorelaxant agent, potentially through modulation of vascular smooth muscle tone.
Antimicrobial Properties
The antimicrobial activity of compounds within this structural family has also been evaluated. Research indicates that certain derivatives show promising antibacterial properties against various pathogenic bacteria. For example, substituted pyrazoles have been noted for their efficacy against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Activity
Compounds similar to 6-Amino-3-methyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile have been investigated for their anti-inflammatory effects. A specific derivative was found to exhibit superior anti-inflammatory activity compared to standard drugs like diclofenac sodium . This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
